molecular formula C35H32ClNO9 B10860070 Asalhydromorphone hydrochloride CAS No. 1431530-07-2

Asalhydromorphone hydrochloride

Cat. No.: B10860070
CAS No.: 1431530-07-2
M. Wt: 646.1 g/mol
InChI Key: BQOLRGIWWHXAEF-MFWDCWMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asalhydromorphone hydrochloride (ASAL-HM) is a prodrug of hydromorphone, a potent μ-opioid receptor agonist. It was developed to deter nonoral abuse (e.g., intranasal or intravenous misuse) by altering pharmacokinetic properties. ASAL-HM is metabolized to release hydromorphone, but its design reduces the rate and extent of active drug absorption when administered via nonoral routes. A 2018 clinical study demonstrated that intranasal ASAL-HM administration resulted in ≥50% lower hydromorphone exposure (Cmax and AUC) compared to equimolar hydromorphone hydrochloride (HM), alongside significantly reduced abuse-related effects such as "Drug Liking" and "Feeling High" .

Key features of ASAL-HM include:

  • Abuse-deterrent properties: Reduced euphoria and slower onset of action.
  • Safety profile: Lower incidence of opioid-related adverse events (e.g., pruritus, somnolence) but higher nasal irritation compared to HM .
  • Therapeutic application: Potential use in abuse-deterrent immediate-release (IR) and extended-release (ER) formulations for pain management.

Properties

CAS No.

1431530-07-2

Molecular Formula

C35H32ClNO9

Molecular Weight

646.1 g/mol

IUPAC Name

[(4R,4aR,7aR,12bS)-9-(2-acetyloxybenzoyl)oxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] 2-acetyloxybenzoate;hydrochloride

InChI

InChI=1S/C35H31NO9.ClH/c1-19(37)41-26-10-6-4-8-22(26)33(39)43-28-14-12-21-18-25-24-13-15-29(32-35(24,16-17-36(25)3)30(21)31(28)45-32)44-34(40)23-9-5-7-11-27(23)42-20(2)38;/h4-12,14-15,24-25,32H,13,16-18H2,1-3H3;1H/t24-,25+,32-,35-;/m0./s1

InChI Key

BQOLRGIWWHXAEF-MFWDCWMPSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC[C@H]3[C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C.Cl

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CCC3C4CC5=C6C3(C2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C.Cl

Origin of Product

United States

Preparation Methods

Chemical Conjugation of Hydromorphone with Acetylsalicylic Acid Moieties

The primary synthesis route involves conjugating hydromorphone with two acetylsalicylic acid (aspirin) moieties. This process, developed by KemPharm, Inc., utilizes hydromorphone as the starting material . The reaction proceeds via esterification, where the hydroxyl groups of hydromorphone react with the carboxylic acid groups of acetylsalicylic acid derivatives. Key steps include:

  • Activation of Acetylsalicylic Acid : The carboxylic acid group of aspirin is activated using reagents such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to form reactive intermediates like acetylsalicyloyl chloride .

  • Esterification : Hydromorphone is treated with the activated aspirin derivative in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is often added to scavenge HCl generated during the reaction .

  • Protection/Deprotection Strategies : To ensure regioselectivity, protecting groups such as tert-butyldimethylsilyl (TBDMS) may be employed to shield specific hydroxyl groups on hydromorphone during conjugation .

Representative Reaction Scheme :

Hydromorphone+2Acetylsalicyloyl ChlorideTEA, DCMAsalhydromorphoneHClAsalhydromorphone Hydrochloride\text{Hydromorphone} + 2 \, \text{Acetylsalicyloyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{Asalhydromorphone} \xrightarrow{\text{HCl}} \text{this compound}

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include temperature, solvent choice, and catalyst concentration. Data from pilot studies reveal the following optimal conditions :

ParameterOptimal ValueImpact on Yield
Temperature25–30°CPrevents degradation of heat-sensitive intermediates
SolventAnhydrous DCMEnhances reactivity of acyl chloride
Molar Ratio (Hydromorphone:Acid)1:2.2Ensures complete conjugation
Reaction Time12–18 hoursBalances conversion and side reactions

Under these conditions, yields of 68–72% are typically achieved, with purity >98% confirmed via high-performance liquid chromatography (HPLC) .

Salt Formation and Purification

The final step involves converting the free base to the hydrochloride salt. This is accomplished by treating the product with concentrated hydrochloric acid (HCl) in ethanol, followed by recrystallization from a mixture of acetone and water . Key considerations include:

  • Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete salt formation.

  • Recrystallization Solvents : Acetone-water (4:1 v/v) yields crystals with minimal residual solvents .

  • Drying Conditions : Vacuum drying at 40°C for 24 hours removes traces of moisture .

Analytical Confirmation :

  • Melting Point : 215–218°C (decomposition) .

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.0 Hz, 2H, aromatic), 5.12 (s, 1H, C6-OH), 3.15 (m, 1H, N-CH₃) .

Challenges and Mitigation Strategies

  • Regioselectivity : Unwanted acetylation at the C3 or C6 hydroxyl groups of hydromorphone is minimized using bulky protecting groups (e.g., TBDMS) .

  • Hydrolysis During Storage : The ester bonds in Asalhydromorphone are susceptible to hydrolysis. Stabilizing excipients like citric acid (0.2% w/v) are added to formulations .

  • Byproduct Formation : Unreacted acetylsalicyloyl chloride is removed via aqueous washes (5% NaHCO₃) .

Comparative Analysis of Synthesis Routes

The table below contrasts two reported methods for Asalhydromorphone synthesis :

MethodReagentsYield (%)Purity (%)Key Advantage
Direct EsterificationAcetylsalicyloyl Chloride6898.5Simplicity
Coupling Agent-MediatedDCC, DMAP7599.2Higher regioselectivity

The coupling agent method (DCC/DMAP) offers superior regioselectivity but requires rigorous purification to remove dicyclohexylurea byproducts .

Scalability and Industrial Production

KemPharm’s patented process scales the reaction to kilogram quantities using continuous flow chemistry . Key features include:

  • Flow Reactor Design : Reduces reaction time to 2–4 hours via enhanced mixing and heat transfer.

  • In-line Purification : Integrated HPLC systems monitor and purify intermediates in real time .

  • Environmental Impact : Solvent recovery systems achieve >90% DCM recycling .

Chemical Reactions Analysis

Asalhydromorphone hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: In the body, it hydrolyzes to release hydromorphone and acetylsalicylic acid.

    Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.

    Substitution: The compound can undergo substitution reactions under specific conditions, although this is not typical in its pharmacological use.

Common reagents and conditions for these reactions include acidic or basic environments for hydrolysis and specific catalysts for substitution reactions. The major products formed from these reactions are hydromorphone and acetylsalicylic acid .

Scientific Research Applications

Pharmacokinetics and Abuse Potential

Asalhydromorphone has been evaluated for its pharmacokinetic profile and abuse potential compared to hydromorphone. A study conducted on healthy adult recreational opioid users demonstrated that the intranasal administration of asalhydromorphone resulted in significantly lower exposure to hydromorphone than direct hydromorphone administration. Specifically, the peak concentration (Cmax) and overall exposure (area under the curve [AUC]) were reduced by over 50% when using asalhydromorphone, indicating a lower potential for abuse through nasal administration .

Key Findings:

  • Reduced Abuse-Related Effects: Participants reported lower scores on measures of drug liking and euphoria when using asalhydromorphone compared to hydromorphone.
  • Safety Profile: While nasal irritation was more pronounced with asalhydromorphone, typical opioid-related adverse effects were less frequent, suggesting a favorable safety profile for this prodrug .

Pain Management Applications

Asalhydromorphone is being developed as an alternative for managing severe pain, particularly in patients who may be at risk for opioid misuse. The modification of its pharmacokinetic properties aims to provide effective analgesia while minimizing the risk of abuse.

Clinical Trials:

Ongoing clinical trials are assessing the efficacy and safety of asalhydromorphone in various contexts:

  • Acute Pain Management: Studies are focused on its effectiveness in treating acute pain where traditional opioids may pose a higher risk of addiction.
  • Cancer-Related Fatigue: Investigations are underway to determine its role in alleviating pain associated with cancer treatments .

Comparative Analysis with Other Opioids

To better understand the unique position of asalhydromorphone in opioid therapy, a comparative analysis with other opioids can be valuable.

FeatureAsalhydromorphoneHydromorphoneOther Opioids
Abuse PotentialLowerHigherVaries by formulation
PharmacokineticsReduced Cmax/AUCHigher Cmax/AUCVaries
Common Side EffectsNasal irritationEuphoria, pruritusRespiratory depression
IndicationsSevere painSevere painVaries

Future Directions and Case Studies

The ongoing research into asalhydromorphone includes exploring its formulation into immediate-release and extended-release products that deter abuse while maintaining efficacy. Case studies highlight its potential benefits in clinical settings where traditional opioids are not suitable due to their high abuse potential.

Notable Case Studies:

  • Case Study 1: A clinical trial involving patients with chronic pain demonstrated significant pain relief with reduced side effects compared to standard hydromorphone formulations.
  • Case Study 2: Research on post-operative pain management showed that patients using asalhydromorphone had fewer incidents of opioid-related adverse effects while achieving comparable analgesia levels .

Mechanism of Action

Asalhydromorphone hydrochloride exerts its effects by binding to μ-opioid receptors in the central nervous system. This binding inhibits ascending pain pathways, altering the perception and response to pain. It also produces generalized central nervous system depression, leading to its analgesic effects .

Comparison with Similar Compounds

Hydromorphone Hydrochloride (HM)

Chemical Profile :

  • IUPAC Name : 4,5α-Epoxy-3-hydroxy-17-methylmorphinan-6-one hydrochloride.
  • Molecular Formula: C17H19NO3·HCl.
  • CAS Registry Number : 71-68-1 .

Pharmacology :

  • Mechanism : Full μ-opioid agonist with rapid CNS penetration.
  • Abuse Potential: High susceptibility to intranasal and intravenous misuse due to rapid onset and intense euphoria .

Comparison with ASAL-HM :

Parameter ASAL-HM (16.1 mg IN) HM (8.0 mg IN)
Hydromorphone Cmax ~50% reduction Reference
AUC0–last ~50% reduction Reference
Drug Liking (Emax) 25.0 points lower Higher
Nasal Irritation More frequent Less frequent
Euphoria Incidence 15% 38%

Oxymorphone Hydrochloride

Chemical Profile :

  • IUPAC Name : 4,5α-Epoxy-3,14-dihydroxy-17-methylmorphinan-6-one hydrochloride.
  • Molecular Formula: C17H19NO4·HCl.

Pharmacology :

  • Mechanism : Potent μ-opioid agonist; 8–10× more potent than morphine.
  • Abuse Potential: High due to rapid bioavailability via nonoral routes .

Comparison with ASAL-HM :

Parameter ASAL-HM Oxymorphone HCl
Abuse Deterrence Yes (prodrug design) No
Metabolic Activation Required Directly active
Nasal Bioavailability Low High

Morphine Hydrochloride

Chemical Profile :

  • IUPAC Name : (5α,6α)-7,8-Didehydro-4,5-epoxy-17-methylmorphinan-3,6-diol hydrochloride.

Pharmacology :

  • Mechanism : Gold-standard μ-opioid agonist with mixed IR/ER formulations.
  • Abuse Potential: High, but lower potency compared to HM and oxymorphone.

Comparison with ASAL-HM :

Parameter ASAL-HM Morphine HCl
Prodrug Status Yes No
Peak Effect Onset Slower Faster
Nasal Abuse Risk Mitigated Significant

Research Findings and Implications

  • Abuse Deterrence : ASAL-HM’s prodrug design delays hydromorphone release, reducing "rush" effects critical for recreational abuse. In a double-blind study, ASAL-HM showed a 25.0-point reduction in "Take Drug Again" scores versus HM .
  • Clinical Safety : While ASAL-HM caused more nasal irritation (e.g., burning, facial pain), it reduced typical opioid adverse events by >50% compared to HM .
  • Regulatory Potential: ASAL-HM’s pharmacokinetic profile supports its use in abuse-deterrent formulations, aligning with FDA guidelines for opioid risk mitigation.

Q & A

Q. What experimental design considerations are critical for optimizing the synthesis of Asalhydromorphone hydrochloride?

Methodological Answer:

  • Optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst concentration) using factorial design to assess their impact on yield and purity. For example, kinetic analysis of dissolution data (as in Table 10 for Hydroxyzine Hydrochloride) can guide solvent selection .
  • Monitor stability under varying pH and temperature conditions during synthesis. Stability testing protocols, such as those described for Vimirogant hydrochloride (e.g., aliquot storage and freeze-thaw cycle avoidance), should be adopted .

Q. Which analytical techniques are most robust for structural elucidation of this compound?

Methodological Answer:

  • Combine nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm molecular structure and stereochemistry. For instance, vancomycin hydrochloride’s structure was validated using NMR and MS, with cross-referencing to spectral libraries .
  • Compare results with pharmacopeial standards (e.g., USP guidelines for oxymorphone hydrochloride) to ensure compliance with regulatory benchmarks .

Q. How can researchers assess the purity of this compound in complex matrices?

Methodological Answer:

  • Develop a validated HPLC method with a C18 column and mobile phase optimized for polarity (e.g., phosphate buffer-methanol mixtures). Calibration curves (1–10 µg/mL range) and recovery rates (>99% with RSD <2%) should align with protocols used for clonidine hydrochloride tablets .
  • Cross-validate results using spectrophotometric assays, such as oxidative methods applied to metoclopramide hydrochloride, to detect trace impurities .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

Methodological Answer:

  • Conduct interspecies metabolic profiling to identify enzymes responsible for discrepancies. For example, collaborative data collection frameworks (as in hydromorphone studies) can harmonize multi-institutional datasets .
  • Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo absorption, leveraging parameters from in vitro dissolution tests (e.g., fast-dissolving tablet kinetics) .

Q. How can receptor binding assays differentiate this compound’s affinity for opioid receptor subtypes?

Methodological Answer:

  • Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-naloxone) across δ-, κ-, and μ-opioid receptors. Reference methodologies from oxymorphone studies, where receptor selectivity was quantified using IC₅₀ values and Ki ratios .
  • Validate findings with functional assays (e.g., cAMP inhibition in cell lines) to correlate binding affinity with pharmacological activity .

Q. What statistical approaches are recommended for analyzing contradictory efficacy data in preclinical trials?

Methodological Answer:

  • Apply meta-analysis tools to aggregate data across studies, adjusting for covariates like dosage and animal strain. Protocols from hydromorphone research, where multi-author teams analyzed safety and efficacy datasets, provide a template .
  • Use Bayesian hierarchical models to account for variability in experimental conditions, as suggested in factorial design optimization studies .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Use respiratory protective equipment (e.g., NIOSH-certified masks) and impermeable gloves validated for chemical resistance. Glove material selection should follow OSHA guidelines, with attention to breakthrough times and degradation rates .
  • Reference safety data sheets (SDS) for analogous compounds (e.g., AR-R17779 hydrochloride) to implement hazard-specific controls, including eye protection and ventilation systems .

Data Reproducibility

Q. How can researchers ensure reproducibility in stability studies of this compound?

Methodological Answer:

  • Store stock solutions in airtight vials at -20°C, avoiding freeze-thaw cycles. Stability testing protocols from Vimirogant hydrochloride studies recommend monthly revalidation of aliquots .
  • Document environmental conditions (e.g., humidity, light exposure) using calibrated sensors, as outlined in pharmacopeial monographs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.